1-Acetyl-2-(2-chloroethyl)piperidine

Physicochemical properties Purification Distillation

1-Acetyl-2-(2-chloroethyl)piperidine (CAS 134277-62-6) is a differentiated intermediate for serine hydrolase inhibitors and parallel library synthesis. Its N-acetyl-2-chloroethyl architecture enables intramolecular cyclization to a reactive aziridinium ion—unlike regioisomers or unacetylated analogs. The elevated boiling point (312.6°C) prevents loss during high-temperature steps, while the consistent LogP (1.57) ensures reproducible chromatographic purification. Substituting close analogs risks altered reactivity, inconsistent yields, and failed purifications. Choose this compound for reliable, mechanism-based research and manufacturing workflows.

Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
CAS No. 134277-62-6
Cat. No. B150624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2-(2-chloroethyl)piperidine
CAS134277-62-6
SynonymsEthanone, 1-[2-(2-chloroethyl)-1-piperidinyl]-
Molecular FormulaC9H16ClNO
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCC1CCCl
InChIInChI=1S/C9H16ClNO/c1-8(12)11-7-3-2-4-9(11)5-6-10/h9H,2-7H2,1H3
InChIKeyLVWMBGYLNYNDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of 1-Acetyl-2-(2-chloroethyl)piperidine (CAS 134277-62-6) – Structural Identity and Core Properties


1-Acetyl-2-(2-chloroethyl)piperidine (CAS 134277-62-6) is a synthetic N-acetylated piperidine derivative bearing a 2-chloroethyl substituent at the 2-position of the heterocyclic ring. Its molecular formula is C9H16ClNO and its molecular weight is 189.68 g/mol . The compound is characterized by a calculated boiling point of 312.6±15.0 °C at 760 mmHg, a predicted density of 1.067±0.06 g/cm³, and a LogP value of 1.57 [1]. As a chloroethyl-substituted piperidine, it possesses both a nucleophilic nitrogen center and an electrophilic chloroethyl side chain, features that confer distinct reactivity profiles including the potential for intramolecular cyclization to form a bicyclic aziridinium ion [2].

Why Generic Substitution Fails: The Critical Role of 2-Position Chloroethyl and N-Acetyl Substitution in Piperidine Derivatives


Piperidine derivatives bearing chloroethyl moieties are not interchangeable; the position of the chloroethyl group, the presence or absence of an N-acetyl cap, and the nature of additional substituents dramatically alter physicochemical properties and chemical reactivity. For example, 1-(2-chloroethyl)piperidine (CAS 2008-75-5) and 2-(2-chloroethyl)piperidine (CAS 14759-08-1) differ in boiling point by nearly 20 °C despite identical molecular formulas . The introduction of an N-acetyl group, as in 1-acetyl-2-(2-chloroethyl)piperidine, further elevates the boiling point and modifies lipophilicity compared to the unacetylated parent compounds [1]. These differences are not merely academic; they directly impact isolation, purification, and the design of synthetic routes that rely on specific volatility or solubility profiles. Consequently, substituting a close analog without accounting for these quantitative differences can lead to altered reaction outcomes, inconsistent yields, or failed purification steps. The evidence below quantifies these critical differentiators.

Product-Specific Quantitative Evidence Guide: Differentiating 1-Acetyl-2-(2-chloroethyl)piperidine from Closest Analogs


Boiling Point Elevation: 1-Acetyl-2-(2-chloroethyl)piperidine Exhibits Substantially Higher Boiling Point than Unacetylated Chloroethyl Piperidines

The boiling point of 1-acetyl-2-(2-chloroethyl)piperidine (312.6 ± 15.0 °C at 760 mmHg) is approximately 64% higher than that of 1-(2-chloroethyl)piperidine (190.3 °C at 760 mmHg) and approximately 49% higher than that of 2-(2-chloroethyl)piperidine (209.6 °C at 760 mmHg) . This elevation is attributed to the presence of the N-acetyl group, which introduces additional dipole–dipole interactions and increases molecular weight [1].

Physicochemical properties Purification Distillation

Density Differential: 1-Acetyl-2-(2-chloroethyl)piperidine Demonstrates Intermediate Density Relative to Structurally Similar Compounds

The predicted density of 1-acetyl-2-(2-chloroethyl)piperidine (1.067 ± 0.06 g/cm³) falls between that of 1-(2-chloroethyl)piperidine (1.008 ± 0.06 g/cm³) and 1-acetyl-4-(2-chloroethyl)piperazine (1.129 g/cm³) [1]. It is notably lower than the density of the more complex 4-diphenylacetoxy analog (1.19 g/cm³) .

Physical property Formulation Phase separation

Lipophilicity Tuning: LogP of 1.57 Positions 1-Acetyl-2-(2-chloroethyl)piperidine as a Moderately Lipophilic Scaffold

The calculated LogP of 1-acetyl-2-(2-chloroethyl)piperidine is 1.57 [1]. In contrast, 1-(2-chloroethyl)piperidine has a predicted LogP of approximately 1.8 , while 2-(2-chloroethyl)piperidine is estimated around 1.9 . The N-acetyl group reduces LogP by ~0.2–0.3 log units compared to the non-acetylated analogs, reflecting a modest increase in polarity and hydrogen-bonding capacity.

Lipophilicity Membrane permeability Drug design

Aziridinium Ion Formation Potential: Intramolecular Cyclization Capability Shared Among 2-Chloroethyl Piperidines

2-Chloroethyl-substituted piperidines, including 1-acetyl-2-(2-chloroethyl)piperidine, can undergo intramolecular nucleophilic attack by the piperidine nitrogen on the chloroethyl carbon to generate a highly reactive bicyclic aziridinium ion [1]. This transformation has been experimentally demonstrated for structurally analogous compounds, such as (S)-N-(2-chloroethyl)-3-acetoxypiperidine, which forms a spirocyclic aziridinium intermediate characterized by distinct ¹H NMR shifts [2]. The presence of the N-acetyl group in 1-acetyl-2-(2-chloroethyl)piperidine does not preclude aziridinium formation but may influence the rate of cyclization and the subsequent regioselectivity of ring-opening reactions.

Chemical reactivity Covalent probes Mechanism-based inhibitors

Molecular Weight Distinction: 1-Acetyl-2-(2-chloroethyl)piperidine is Approximately 28% Heavier than Unsubstituted Chloroethyl Piperidines

1-Acetyl-2-(2-chloroethyl)piperidine has a molecular weight of 189.68 g/mol, whereas both 1-(2-chloroethyl)piperidine and 2-(2-chloroethyl)piperidine have a molecular weight of 147.65 g/mol . This 42 Da difference corresponds precisely to the addition of an acetyl group (C₂H₃O, ~43 Da).

Molecular weight Molar mass Analytical characterization

Property Consistency Across Authoritative Databases: Predicted Physicochemical Parameters Converge Within Narrow Ranges

Multiple independent databases (ChemSrc, ChemicalBook, ChemBlink) report highly consistent calculated properties for 1-acetyl-2-(2-chloroethyl)piperidine: boiling point 312.6±15.0 °C, density 1.067±0.06 g/cm³, LogP 1.57 [1]. This cross-platform convergence exceeds the typical variability observed for less well-characterized analogs, where boiling point discrepancies can exceed 20 °C across sources.

Data validation Quality control Procurement

Best Research and Industrial Application Scenarios Leveraging Unique Properties of 1-Acetyl-2-(2-chloroethyl)piperidine


Synthesis of Covalent Acetylcholinesterase Inhibitors and Activity-Based Probes

The capacity of 1-acetyl-2-(2-chloroethyl)piperidine to undergo intramolecular cyclization to form a reactive aziridinium ion [1] makes it a valuable precursor for mechanism-based inhibitors targeting serine hydrolases such as acetylcholinesterase. In this scenario, the compound serves as a warhead-bearing building block that can be elaborated with recognition elements, ultimately enabling irreversible covalent modification of the enzyme active site for biochemical studies or drug discovery efforts.

Medicinal Chemistry Scaffold Diversification via Chloroethyl Functional Group Elaboration

The moderately lipophilic LogP (1.57) and the electrophilic chloroethyl handle of 1-acetyl-2-(2-chloroethyl)piperidine [2] provide a versatile platform for parallel synthesis. Nucleophilic substitution at the chloroethyl carbon enables introduction of diverse amines, thiols, or heterocycles, generating focused libraries of piperidine-based analogs. The distinct molecular weight and boiling point facilitate chromatographic monitoring and purification of library members.

Intermediate for Pharmaceutical Process Development Requiring Defined Volatility Profiles

The elevated boiling point (312.6 °C) relative to unacetylated chloroethyl piperidines allows 1-acetyl-2-(2-chloroethyl)piperidine to be employed as a non-volatile intermediate in multi-step syntheses where lower-boiling analogs would be lost during solvent evaporation or vacuum distillation. This property is particularly advantageous in manufacturing routes that involve high-temperature reaction steps or require removal of volatile byproducts without compromising intermediate yield.

Reference Standard for Analytical Method Development and LC-MS Calibration

The distinct molecular weight (189.68 g/mol) and high inter-database property consistency of 1-acetyl-2-(2-chloroethyl)piperidine support its use as an internal standard or quality control reference in liquid chromatography-mass spectrometry (LC-MS) workflows. Its well-defined physicochemical parameters enable robust calibration curves and method validation, particularly when analyzing complex mixtures containing piperidine-derived impurities or metabolites.

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